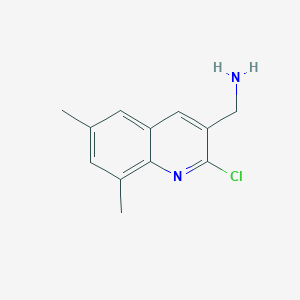
2-(tert-Butyl)-5-ethoxyindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-5-ethoxyindoline is an organic compound belonging to the indoline family, characterized by the presence of a tert-butyl group and an ethoxy group attached to the indoline core. Indoline derivatives are significant in various fields due to their unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-ethoxyindoline typically involves the reaction of indoline with tert-butyl and ethoxy substituents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butyl)-5-ethoxyindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indoline.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated indoline compounds .
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-5-ethoxyindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indoline derivatives used in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-5-ethoxyindoline involves its interaction with specific molecular targets and pathways. The tert-butyl and ethoxy groups influence its binding affinity and reactivity, making it effective in modulating biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 2-(tert-Butyl)-5-methoxyindoline
- 2-(tert-Butyl)-5-ethoxyindole
- 2-(tert-Butyl)-5-ethoxybenzene
Comparison: Compared to similar compounds, 2-(tert-Butyl)-5-ethoxyindoline exhibits unique reactivity due to the presence of both tert-butyl and ethoxy groups. These substituents enhance its stability and solubility, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-tert-butyl-5-ethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21NO/c1-5-16-11-6-7-12-10(8-11)9-13(15-12)14(2,3)4/h6-8,13,15H,5,9H2,1-4H3 |
InChI-Schlüssel |
OVUFWUOHRICSGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


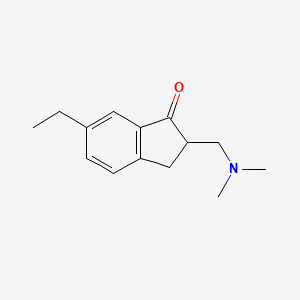

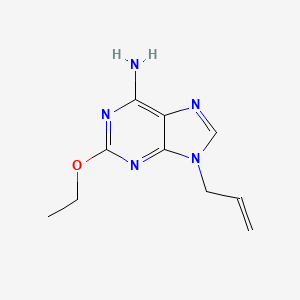
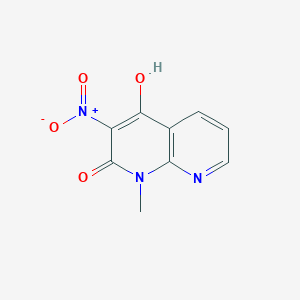

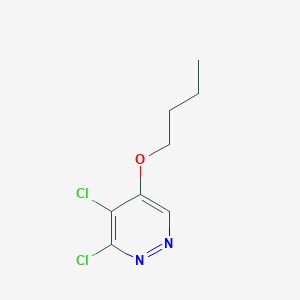
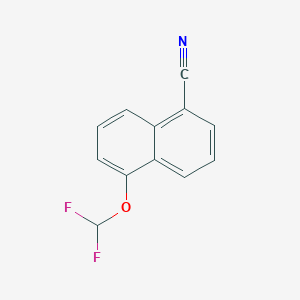
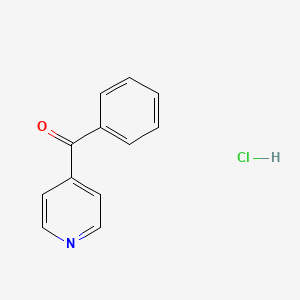

![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)


![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
